![molecular formula C24H31N3O5 B2744036 ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate CAS No. 1005294-12-1](/img/structure/B2744036.png)
ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate is a synthetic organic compound, widely utilized for its notable pharmacological properties. It is a complex molecule composed of multiple functional groups, each contributing to its overall reactivity and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions, incorporating standard organic synthetic techniques. The preparation often starts with the formation of the azepan-1-ylmethyl group via reductive amination of a corresponding ketone or aldehyde. The subsequent steps include coupling this intermediate with 5-methoxy-4-oxopyridin-1(4H)-yl and ultimately introducing the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts depend on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the lab-based synthetic routes. Processes are optimized for cost-effectiveness, safety, and efficiency, often utilizing automated reactors and continuous-flow systems to handle large volumes of reactants and products.
化学反応の分析
Types of Reactions
Ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate can participate in various chemical reactions, including:
Oxidation: Where the methoxy group can be oxidized to a hydroxyl or carbonyl group under suitable conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using hydride reagents.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, potentially altering its pharmacological properties.
Common Reagents and Conditions
Reagents such as sodium borohydride (NaBH4) for reductions, Jones reagent for oxidation, and various nucleophiles for substitution reactions are commonly employed. Reaction conditions may vary, but typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Products from these reactions vary depending on the reactants and conditions used. For instance, oxidation of the methoxy group may yield a hydroxy derivative, while nucleophilic substitution can introduce different functional groups into the pyridine ring.
科学的研究の応用
Ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate has significant applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of molecular interactions due to its multi-functional structure.
Medicine: Investigated for its potential therapeutic effects, especially in targeting specific biological pathways.
Industry: Utilized in the development of materials with specific chemical and physical properties.
作用機序
The compound exerts its effects through interaction with molecular targets, often involving binding to specific enzymes or receptors. The presence of multiple functional groups allows it to interact with various biomolecules, affecting their activity and function. Pathways involved typically include those related to metabolic processes and signal transduction.
類似化合物との比較
Ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Similar compounds may include derivatives where functional groups are altered or replaced, leading to variations in their reactivity and application. Examples of such compounds are:
Ethyl 4-({[2-(azepan-1-ylmethyl)-5-hydroxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate.
Ethyl 4-({[2-(morpholin-4-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate.
Each of these compounds, while structurally similar, has unique characteristics that make them suitable for different applications in scientific research and industrial production.
特性
IUPAC Name |
ethyl 4-[[2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-3-32-24(30)18-8-10-19(11-9-18)25-23(29)17-27-16-22(31-2)21(28)14-20(27)15-26-12-6-4-5-7-13-26/h8-11,14,16H,3-7,12-13,15,17H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSBZRYXCBHVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
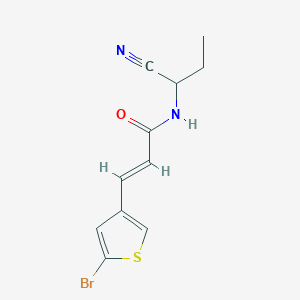
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2743955.png)
![4-(diethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2743956.png)
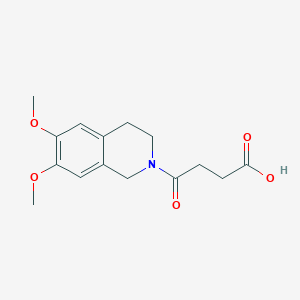
![5-benzyl-4-[(3-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2743960.png)
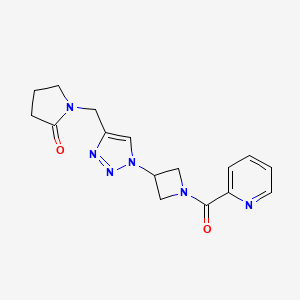
![6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2743963.png)
![2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine](/img/structure/B2743964.png)
![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2743965.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2743966.png)
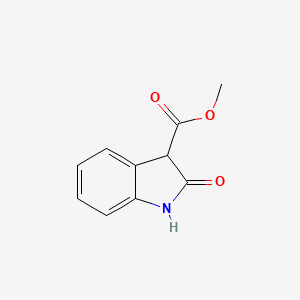
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2743970.png)
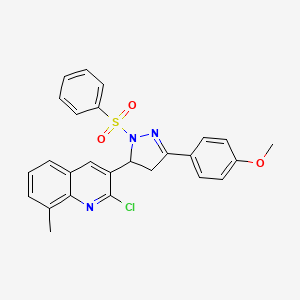
![3-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2743976.png)
